Roluperidone - 359625-79-9

Roluperidone

Catalog Number: EVT-281903
CAS Number: 359625-79-9
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roluperidone, also known as MIN-101, is a compound classified as a 5-HT2A, sigma2, and α1A-adrenergic receptor antagonist. [, , , , ] It is currently under investigation for its potential therapeutic benefits in treating negative symptoms in individuals diagnosed with schizophrenia. [, , , , , , , , , , ]

Future Directions
  • Optimizing Treatment Strategies: Further investigation into optimal dosing regimens and long-term effects of Roluperidone is warranted. []
  • Investigating Subgroups: Exploring the efficacy of Roluperidone in specific subgroups of individuals with schizophrenia, such as those with predominant negative symptoms or treatment-resistant schizophrenia, could provide valuable insights for personalized treatment approaches. [, ]
  • Exploring Additional Applications: Given its receptor profile, investigating the potential therapeutic effects of Roluperidone in other psychiatric disorders characterized by similar symptom domains, such as major depressive disorder or bipolar disorder, could be a valuable avenue for future research. []

Pimavanserin

Compound Description: Pimavanserin is an atypical antipsychotic drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. It acts as a selective inverse agonist and antagonist of the serotonin 5-HT2A receptor [, , ].

Ulotaront (SEP-363856)

Compound Description: Ulotaront is an investigational drug that acts as a trace amine-associated receptor 1 (TAAR1) agonist and a serotonin 5-HT1A receptor agonist [, , ]. It is currently under investigation for the treatment of schizophrenia.

Relevance: Ulotaront represents a novel class of antipsychotics that target non-dopaminergic pathways, unlike roluperidone, which primarily targets serotonergic pathways [, , ]. While both compounds aim to address the limitations of current antipsychotics, they offer distinct mechanisms of action. Ulotaront's focus on TAAR1 and 5-HT1A receptors differentiates it from roluperidone's 5-HT2A and σ2 receptor antagonism.

Xanomeline

Compound Description: Xanomeline is a muscarinic acetylcholine receptor agonist with a higher affinity for M1 and M4 subtypes [, ]. When combined with trospium, a peripherally acting muscarinic antagonist, xanomeline has demonstrated efficacy in treating schizophrenia symptoms [, ].

Relevance: Xanomeline, in combination with trospium, offers a distinct approach to schizophrenia treatment by targeting the cholinergic system, unlike roluperidone, which primarily focuses on serotonergic pathways [, ]. This difference highlights the exploration of diverse pharmacological targets for addressing schizophrenia symptoms.

Lumateperone (ITI-007)

Compound Description: Lumateperone is an atypical antipsychotic medication approved by the FDA for the treatment of schizophrenia. It exhibits antagonist activity at serotonin 5-HT2A receptors and dopamine D2 receptors, along with acting as a postsynaptic serotonin 5-HT1A receptor agonist [].

Bitopertin

Compound Description: Bitopertin is a glycine transporter 1 (GlyT-1) inhibitor investigated for its potential to improve negative symptoms and cognitive deficits in schizophrenia [, ]. Despite promising preclinical data, clinical trials have not consistently demonstrated significant efficacy [].

Relevance: Bitopertin represents a different approach to treating schizophrenia by targeting glutamatergic neurotransmission through GlyT-1 inhibition, unlike roluperidone, which primarily focuses on serotonergic pathways [, ]. The failure of bitopertin in clinical trials highlights the challenges in developing effective treatments for negative symptoms and cognitive impairment in schizophrenia.

Source and Classification

Roluperidone is classified as an antipsychotic agent. It is synthesized from various chemical precursors and has been developed by Minerva Neurosciences. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in treating schizophrenia, with particular focus on its impact on negative symptoms such as avolition and social withdrawal .

Synthesis Analysis

The synthesis of Roluperidone involves multiple steps:

  1. Boc Protection: The process begins with the protection of 4-aminomethylpiperidine using tert-butyloxycarbonyl (Boc) to form tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
  2. Halogenation: Ethyl o-toluate undergoes free-radical halogenation to yield ethyl 2-(bromomethyl)benzoate.
  3. Coupling Reaction: The intermediates are coupled to produce 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
  4. Deprotection: The Boc group is removed to yield 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride.
  5. Final Alkylation: The secondary nitrogen is alkylated with 2-chloro-4'-fluoroacetophenone, completing the synthesis of Roluperidone .

This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the need for precise control over reaction conditions and purification processes.

Molecular Structure Analysis

The molecular formula of Roluperidone is C22H23FN2O2C_{22}H_{23}FN_{2}O_{2}, with a molar mass of approximately 366.436g/mol366.436\,g/mol. Its structure features a piperidine ring, which is crucial for its receptor binding properties. The presence of fluorine in the aromatic ring contributes to its lipophilicity, enhancing its ability to cross the blood-brain barrier .

Structural Characteristics

  • Functional Groups: The compound contains a tertiary amine within the piperidine structure, a carbonyl group, and a fluorinated aromatic moiety.
  • 3D Configuration: The three-dimensional arrangement of atoms is significant for its interaction with biological receptors, influencing its pharmacodynamics.
Chemical Reactions Analysis

Roluperidone participates in various chemical reactions primarily involving receptor binding interactions rather than traditional organic reactions. Its mechanism of action involves binding to specific neurotransmitter receptors:

  1. Serotonin Receptor Binding: As an antagonist at the serotonin 2A receptor, it modulates serotonin signaling pathways implicated in mood regulation and cognition.
  2. Sigma Receptor Interaction: It also interacts with sigma receptors, which are thought to play a role in neuroprotection and modulation of dopaminergic activity .

These interactions are critical for its therapeutic effects but also complicate the understanding of its full pharmacological profile.

Mechanism of Action

Roluperidone's mechanism of action is multifaceted:

  1. Antagonism at Receptors: By antagonizing serotonin 2A receptors, Roluperidone reduces hyperactive serotonin signaling that can contribute to psychotic symptoms.
  2. Sigma Receptor Modulation: Its action at sigma receptors may enhance dopaminergic transmission in certain brain regions while inhibiting it in others, potentially alleviating negative symptoms such as apathy and social withdrawal .
  3. Neurotrophic Factor Influence: Preclinical studies suggest that Roluperidone may influence brain-derived neurotrophic factor levels, promoting neurogenesis and synaptic plasticity—key processes in cognitive function and emotional regulation .
Physical and Chemical Properties Analysis

Roluperidone exhibits several notable physical and chemical properties:

These properties are essential when considering drug formulation and delivery methods.

Applications

Roluperidone's primary application lies in the treatment of schizophrenia, particularly addressing negative symptoms that are often resistant to conventional therapies. Its unique receptor profile positions it as a potential candidate for:

Pharmacological Profile and Receptor Dynamics

Mechanism of Action: Multireceptor Antagonism

Roluperidone (developmental codes MIN-101, CYR-101, MT-210) is a novel small molecule (C~22~H~23~FN~2~O~2~) characterized by its high-affinity multireceptor antagonism. Unlike typical antipsychotics, it exhibits negligible activity at dopaminergic receptors, instead targeting serotonergic, sigma, and adrenergic systems with high specificity. Its pharmacological profile is defined by three primary actions:

5-HT~2A~ Receptor Antagonism and Serotonergic Modulation

Roluperidone acts as a potent antagonist at serotonin 5-HT~2A~ receptors (Ki = 8.19 nM) [6] [7]. This antagonism normalizes glutamate neurotransmission disrupted in schizophrenia by reducing 5-HT~2A~-mediated inhibition of cortical pyramidal neurons. Preclinical studies demonstrate that roluperidone reverses phencyclidine (PCP)-induced social withdrawal in rodents – a model of negative symptoms – by restoring excitatory/inhibitory balance in corticolimbic circuits [1] [7]. Functionally, 5-HT~2A~ blockade attenuates serotonin-induced suppression of NMDA receptor signaling, thereby addressing glutamate hypofunction implicated in negative and cognitive symptoms [2] [5].

Table 1: Receptor Binding Profile of Roluperidone

ReceptorAffinity (Ki, nM)Functional ActivityBiological Consequence
5-HT~2A~8.19AntagonistGlutamate modulation, reduced psychosis
Sigma-2 (σ~2~)7.53AntagonistEnhanced neuroplasticity
α~1A~-Adrenergic4.17AntagonistImproved synaptic efficacy
Dopamine D~2~>1000NoneAvoids motor side effects

Source: [6] [7]

Sigma-2 (σ~2~) Receptor Antagonism: Implications for Neurotransmission

Roluperidone demonstrates high-affinity σ~2~ receptor antagonism (Ki = 7.53 nM) [6]. σ~2~ receptors regulate cellular processes critical for neuroplasticity, including cholesterol trafficking, calcium homeostasis, and BDNF release. In vitro, roluperidone increases BDNF secretion from astrocytes and hippocampal neurons – a mechanism linked to synaptic remodeling [7]. In vivo, it prevents dystonia induced by the σ~2~ agonist DTG in rodents, confirming functional antagonism [7]. By modulating σ~2~ receptors, roluperidone may enhance neuroadaptive responses in prefrontal and hippocampal regions, structures frequently impaired in schizophrenia [1] [6].

α~1A~-Adrenergic Receptor Antagonism: Synaptic Plasticity and Cognitive Function

Antagonism at α~1A~-adrenergic receptors (Ki = 4.17 nM) contributes to roluperidone’s pro-cognitive effects [6] [7]. α~1A~ receptors modulate noradrenaline-induced excitatory postsynaptic potentials. Their blockade enhances synaptic efficacy in cortical networks by reducing excessive noradrenergic signaling linked to attentional deficits. Preclinical evidence indicates this mechanism improves memory consolidation and executive function, independent of dopaminergic pathways [7]. Roluperidone’s α~1A~ antagonism likely complements its serotonergic and sigma activity by optimizing synaptic signal-to-noise ratios during cognitive processing.

Table 2: Functional Effects of Roluperidone in Preclinical Models

Target ReceptorExperimental ModelFunctional Outcome
5-HT~2A~5-HTP-induced head twitch (rat)↓ Head twitch response (p<0.01)
Sigma-2 (σ~2~)DTG-induced dystonia (rat)↓ Neck dystonia at 1–3 mg/kg (p<0.05)
Combined TargetsPCP-induced social withdrawal (rat)↑ Social interaction time after 10-day dosing

Source: [7]

Absence of Dopaminergic Activity: Implications for Negative Symptom Specificity

A defining feature of roluperidone is its lack of appreciable binding to dopamine D~1~–D~5~ receptors (IC~50~ >1000 nM) [6] [7]. This distinguishes it from both typical (e.g., haloperidol) and atypical (e.g., risperidone) antipsychotics, which rely on D~2~ antagonism. Dopamine blockade exacerbates secondary negative symptoms (e.g., anhedonia, avolition) by disrupting mesocortical reward pathways and frequently induces extrapyramidal symptoms mimicking blunted affect [1] [2]. By avoiding D~2~ binding, roluperidone prevents:

  • Reward Pathway Dysregulation: Preserves dopaminergic tone in the nucleus accumbens and ventral tegmental area, mitigating motivational deficits [1].
  • Iatrogenic Parkinsonism: Eliminates risk of drug-induced akinesia or emotional flattening from striatal D~2~ blockade [2].
  • Prolactin Elevation: Avoids hyperprolactinemia-associated apathy and sexual dysfunction [6].

This dopaminergic "silence" enables roluperidone to target primary negative symptoms (e.g., intrinsic avolition) without confounding iatrogenic effects. Clinical trials confirm minimal motor side effects, supporting its mechanistic selectivity [3] [4].

Table 3: Roluperidone Compound Synonyms and Identifiers

Identifier TypeName/Code
Systematic IUPAC2-({1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-isoindol-1-one
INNRoluperidone
CAS Registry359625-79-9 (base); 1937215-88-7 (HCl)
Development CodesMIN-101, CYR-101, MT-210
Molecular FormulaC~22~H~23~FN~2~O~2~

Source: [6] [8] [10]

Properties

CAS Number

359625-79-9

Product Name

Roluperidone

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

MIN-101; MIN 101; MIN101; CYR-101; CYR 101; CYR101; MT-210; MT 210; MT210; Roluperidone

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.